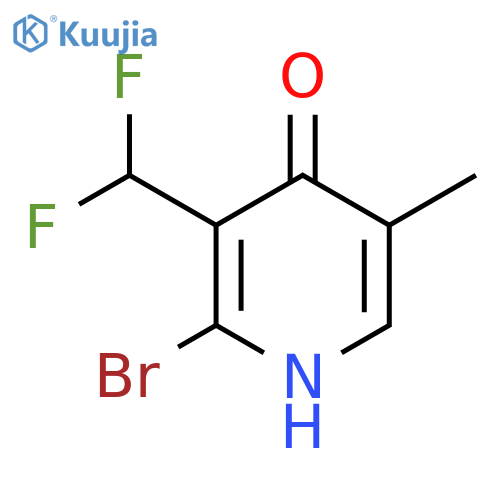

Cas no 1805346-57-9 (2-Bromo-3-(difluoromethyl)-4-hydroxy-5-methylpyridine)

2-Bromo-3-(difluoromethyl)-4-hydroxy-5-methylpyridine 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-3-(difluoromethyl)-4-hydroxy-5-methylpyridine

-

- インチ: 1S/C7H6BrF2NO/c1-3-2-11-6(8)4(5(3)12)7(9)10/h2,7H,1H3,(H,11,12)

- InChIKey: QGXFJWMXUSUXPP-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C(F)F)C(C(C)=CN1)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 283

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 29.1

2-Bromo-3-(difluoromethyl)-4-hydroxy-5-methylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A024006780-1g |

2-Bromo-3-(difluoromethyl)-4-hydroxy-5-methylpyridine |

1805346-57-9 | 97% | 1g |

$1,764.00 | 2022-04-01 | |

| Alichem | A024006780-500mg |

2-Bromo-3-(difluoromethyl)-4-hydroxy-5-methylpyridine |

1805346-57-9 | 97% | 500mg |

$940.80 | 2022-04-01 |

2-Bromo-3-(difluoromethyl)-4-hydroxy-5-methylpyridine 関連文献

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

6. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

-

Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904

2-Bromo-3-(difluoromethyl)-4-hydroxy-5-methylpyridineに関する追加情報

Introduction to 2-Bromo-3-(difluoromethyl)-4-hydroxy-5-methylpyridine (CAS No. 1805346-57-9)

2-Bromo-3-(difluoromethyl)-4-hydroxy-5-methylpyridine, identified by its CAS number 1805346-57-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, a heterocyclic aromatic structure that is widely recognized for its diverse biological activities and pharmacological potential. The presence of multiple functional groups, including a bromine atom, a difluoromethyl group, a hydroxyl group, and a methyl group, makes this molecule a versatile scaffold for further chemical modifications and drug development.

The bromine atom in the molecular structure of 2-Bromo-3-(difluoromethyl)-4-hydroxy-5-methylpyridine serves as a crucial handle for further functionalization. Brominated pyridines are particularly valuable in medicinal chemistry due to their ability to undergo various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings. These reactions are fundamental in constructing complex molecular architectures, enabling the synthesis of novel compounds with enhanced biological activity. The difluoromethyl group, another key feature of this compound, has been extensively studied for its ability to improve metabolic stability and binding affinity in drug candidates. Its electron-withdrawing nature can also modulate the electronic properties of the molecule, influencing its interactions with biological targets.

The hydroxyl group and the methyl group in 2-Bromo-3-(difluoromethyl)-4-hydroxy-5-methylpyridine contribute to the compound's overall physicochemical properties. The hydroxyl group can participate in hydrogen bonding interactions, which are critical for drug-receptor binding. Additionally, it can influence solubility and partition coefficients, factors that are essential for optimizing pharmacokinetic profiles. The methyl group, while less reactive compared to other functional groups, can affect the steric environment around the pyridine ring, potentially influencing the compound's selectivity and efficacy.

Recent advancements in pharmaceutical research have highlighted the importance of 2-Bromo-3-(difluoromethyl)-4-hydroxy-5-methylpyridine as a building block for developing new therapeutic agents. For instance, studies have demonstrated its utility in synthesizing kinase inhibitors, which are crucial for treating various cancers and inflammatory diseases. The combination of the bromine atom and the difluoromethyl group provides an ideal platform for generating highly specific inhibitors that target aberrant signaling pathways in diseased cells. Furthermore, the presence of both hydroxyl and methyl groups allows for fine-tuning of the molecule's properties to achieve optimal pharmacological effects.

In addition to its role in kinase inhibition, 2-Bromo-3-(difluoromethyl)-4-hydroxy-5-methylpyridine has been explored in the development of antimicrobial agents. The structural features of this compound contribute to its ability to disrupt bacterial cell wall synthesis and interfere with essential metabolic processes. Researchers have leveraged its scaffold to design molecules that exhibit potent activity against resistant strains of bacteria, addressing a critical unmet need in modern medicine. The versatility of this compound underscores its significance as a precursor in medicinal chemistry.

The synthesis of 2-Bromo-3-(difluoromethyl)-4-hydroxy-5-methylpyridine involves multi-step organic transformations that highlight the ingenuity of synthetic chemists. The process typically begins with the preparation of a pyridine core, followed by selective functionalization at various positions using appropriate reagents and catalysts. The introduction of the bromine atom is often achieved through halogenation reactions, while the difluoromethyl group is incorporated via cross-coupling or direct fluorination techniques. The hydroxyl and methyl groups are typically introduced at later stages through oxidation or alkylation reactions, respectively.

One notable aspect of working with 2-Bromo-3-(difluoromethyl)-4-hydroxy-5-methylpyridine is its stability under various reaction conditions. This stability is crucial for ensuring high yields and minimizing side products during synthetic protocols. Additionally, its solubility profile allows for easy purification via techniques such as column chromatography or recrystallization, making it a practical choice for industrial-scale production.

The pharmacological evaluation of derivatives of 2-Bromo-3-(difluoromethyl)-4-hydroxy-5-methylpyridine has revealed promising results in preclinical studies. These studies have shown that certain analogs exhibit significant potency against target enzymes and receptors while maintaining good selectivity profiles. This suggests that further optimization could lead to the development of novel drugs with improved therapeutic outcomes.

In conclusion,2-Bromo-3-(difluoromethyl)-4-hydroxy-5-methylpyridine (CAS No. 1805346-57-9) is a multifaceted compound with substantial potential in pharmaceutical research. Its unique structural features make it an invaluable scaffold for designing molecules with diverse biological activities. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in drug discovery efforts aimed at addressing unmet medical needs.

1805346-57-9 (2-Bromo-3-(difluoromethyl)-4-hydroxy-5-methylpyridine) 関連製品

- 1207326-89-3(4-{(4-Ethoxyphenyl)(methylsulfonyl)aminomethyl}benzoic acid)

- 946238-41-1(1-(4-bromophenyl)-3-{2-(2,4-dimethylphenyl)-2-oxoethylsulfanyl}-1,2-dihydropyrazin-2-one)

- 1806026-00-5(2-(Difluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-5-carboxylic acid)

- 1806728-69-7(4-Hydroxy-6-methoxy-2-(trifluoromethoxy)pyridine-3-acetic acid)

- 1391067-96-1((2S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt)

- 1443412-41-6(2-(3,5-Dichlorophenyl)malonic acid)

- 2137033-84-0(tert-butyl (3R)-3-[(propan-2-ylamino)methyl]piperidine-1-carboxylate)

- 917746-80-6(2-Ethyl-5,6-dimethyl-thieno[2,3-d]pyrimidine-4-thiol)

- 2352847-24-4([2-(1-Amino-2-methyl-propyl)-pyridin-4-yl]-carbamic acid tert-butyl ester)

- 1423031-20-2(1-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine dihydrochloride)